An In-depth Technical Guide to 2,3,6-Trifluorobenzonitrile: Chemical Properties and Reactivity
An In-depth Technical Guide to 2,3,6-Trifluorobenzonitrile: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2,3,6-trifluorobenzonitrile, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals.[1] This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
Chemical and Physical Properties
2,3,6-Trifluorobenzonitrile is a colorless, transparent liquid at room temperature. It is sparingly soluble in water but miscible with common organic solvents.[1] The key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₇H₂F₃N | [2] |
| Molecular Weight | 157.09 g/mol | [2] |
| CAS Number | 136514-17-5 | [2] |
| Appearance | Colorless to transparent liquid | [1] |
| Density | 1.359 g/mL at 25 °C | [2] |
| Boiling Point | 179 °C | [1] |
| Flash Point | 79 °C (closed cup) | [2] |
| Refractive Index (n20/D) | 1.4706 | [2] |
Spectroscopic Data
Reactivity and Synthetic Applications
2,3,6-Trifluorobenzonitrile is a versatile building block in organic synthesis due to the presence of both the nitrile group and the trifluorinated aromatic ring.[1]
Reactivity of the Aromatic Ring
The fluorine atoms on the benzene ring, particularly the one at the 2-position, are susceptible to nucleophilic aromatic substitution.[1] This reactivity allows for the introduction of various functional groups, making it a valuable precursor for the synthesis of multi-substituted benzonitrile derivatives.[1] The electron-withdrawing nature of the fluorine atoms and the nitrile group activates the ring towards nucleophilic attack.
Reactivity of the Nitrile Group
The cyano group in 2,3,6-trifluorobenzonitrile exhibits typical nitrile reactivity. It can undergo nucleophilic addition with organometallic reagents such as Grignard reagents and organolithium compounds.[1] Furthermore, the nitrile group can be hydrolyzed under strong acidic conditions to yield the corresponding carboxylic acid, 2,3,6-trifluorobenzoic acid.[1]
Caption: Reactivity of 2,3,6-Trifluorobenzonitrile.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of 2,3,6-trifluorobenzonitrile in research and development. Below are protocols for its synthesis and a common transformation.
Synthesis of 2,3,6-Trifluorobenzonitrile
The synthesis of 2,3,6-trifluorobenzonitrile can be achieved via a chlorine/fluorine exchange (halex) reaction from 2-chloro-5,6-difluorobenzonitrile.
Caption: Synthesis of 2,3,6-Trifluorobenzonitrile.
Methodology:
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Reactants and Reagents: 2-chloro-5,6-difluorobenzonitrile, an alkali metal fluoride (such as potassium fluoride), a phase transfer catalyst (e.g., tetra-n-butylphosphonium bromide), and a high-boiling polar aprotic solvent (like sulfolane).
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Procedure:
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A suspension of the alkali metal fluoride in the solvent is prepared in a reaction vessel. If necessary, the mixture is dried by azeotropic distillation.
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The phase transfer catalyst and 2-chloro-5,6-difluorobenzonitrile are added to the suspension.
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The reaction mixture is heated to a high temperature (e.g., 190°C) and maintained for several hours until the starting material is consumed.
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After cooling, the inorganic salts are removed by filtration.
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The filtrate is then subjected to vacuum distillation to isolate the 2,3,6-trifluorobenzonitrile product.
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Hydrolysis to 2,3,6-Trifluorobenzoic Acid
The nitrile group of 2,3,6-trifluorobenzonitrile can be readily hydrolyzed to a carboxylic acid.
Methodology:
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Reactants and Reagents: 2,3,6-trifluorobenzonitrile, concentrated sulfuric acid (70-90%).
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Procedure:
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2,3,6-Trifluorobenzonitrile is added dropwise to preheated concentrated sulfuric acid (e.g., 150°C).
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The reaction mixture is stirred at this temperature for a few hours until the nitrile is no longer detectable.
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The hot solution is carefully poured onto ice.
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The resulting mixture is extracted with an organic solvent such as methyl tert-butyl ether (MTBE).
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The organic extracts are combined, dried over a drying agent (e.g., magnesium sulfate), and the solvent is removed to yield 2,3,6-trifluorobenzoic acid.
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Safety and Handling
2,3,6-Trifluorobenzonitrile is a combustible liquid and should be handled with appropriate safety precautions.[2] It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator.[2] Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
2,3,6-Trifluorobenzonitrile is a valuable and reactive intermediate with significant potential in the synthesis of complex organic molecules. Its unique combination of a trifluorinated benzene ring and a nitrile functional group offers multiple avenues for chemical modification. This guide provides essential data and methodologies to support its effective use in research and development, particularly in the fields of medicinal chemistry and materials science.
